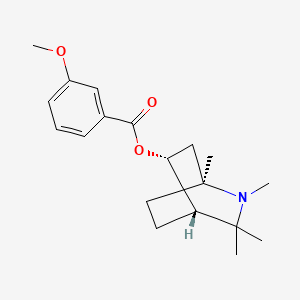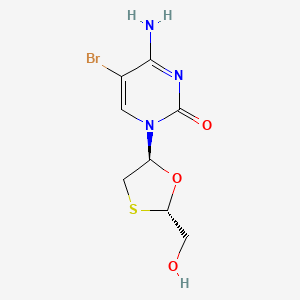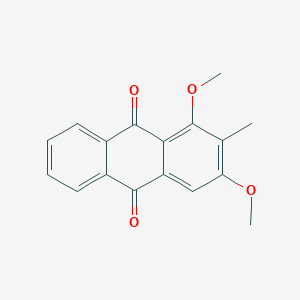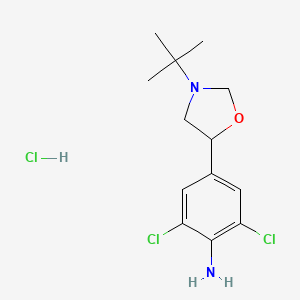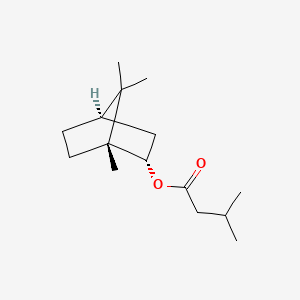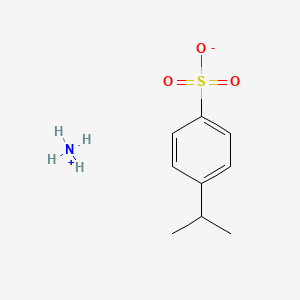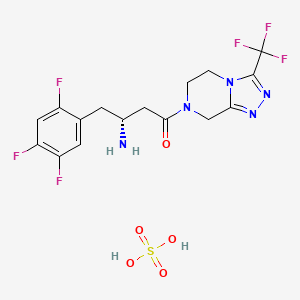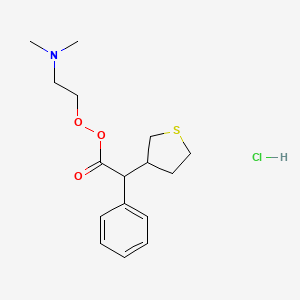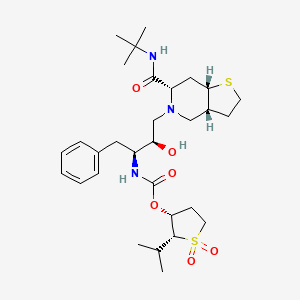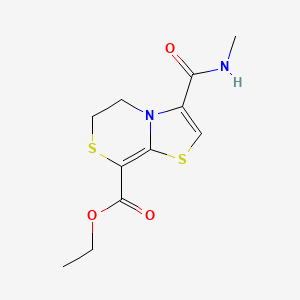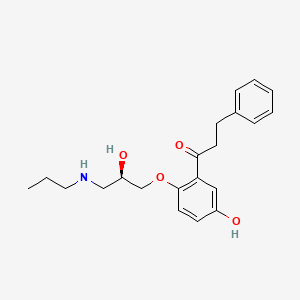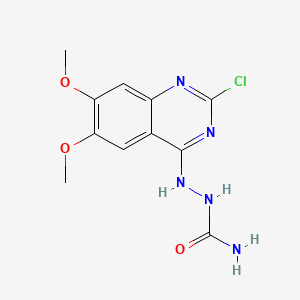
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a quinazoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of chloro, methoxy, and semicarbazido groups attached to a quinazoline core. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline typically involves multiple steps. One common method starts with the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal, followed by reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of this compound yields 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of accessible raw materials, mild reaction conditions, and simple after-treatment procedures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but has two chloro groups instead of one.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino group at the 4-position instead of a semicarbazido group.
Uniqueness
2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is unique due to the presence of the semicarbazido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
134749-19-2 |
|---|---|
Molekularformel |
C11H12ClN5O3 |
Molekulargewicht |
297.70 g/mol |
IUPAC-Name |
[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |
InChI |
InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |
InChI-Schlüssel |
PFWSCGTYSKDAGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


